Lipophilicity (XLogP3): Intermediate vs. Closest Analogs
The lipophilicity of 4-(4-methylphenyl)piperidine, quantified by XLogP3, is 2.4, placing it between 4-phenylpiperidine (XLogP3 ~2.08) and 4-(4-chlorophenyl)piperidine (LogP ~2.98) [1]. The 4-methoxyphenyl analog exhibits an ACD/LogP of 2.30 . This intermediate lipophilicity is critical for balancing membrane permeability and aqueous solubility in lead optimization .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 4-Phenylpiperidine XLogP3 ~2.08; 4-(4-Chlorophenyl)piperidine LogP ~2.98; 4-(4-Methoxyphenyl)piperidine ACD/LogP = 2.30 |
| Quantified Difference | +0.32 units vs. 4-phenylpiperidine; -0.58 units vs. 4-chlorophenyl analog; +0.10 units vs. 4-methoxyphenyl analog |
| Conditions | Computed logP values from authoritative databases (PubChem, ChemicalBook, ChemSpider). Note: different estimation algorithms may introduce inter-study variability. |
Why This Matters
Procurement of the methyl-substituted analog may be preferred over the unsubstituted phenyl derivative when a moderate increase in lipophilicity is desired, without the excessive hydrophobicity of chloro- or the hydrogen-bonding potential of methoxy-substituted analogs.
- [1] PubChem. (2025). Compound Summary for CID 544751: 4-(4-Methylphenyl)piperidine (XLogP3 = 2.4). National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methylphenyl_piperidine View Source
